1,2,4-Triisopropylbenzene
Overview
Description
1,2,4-Triisopropylbenzene is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where three hydrogen atoms are replaced by isopropyl groups at the 1, 2, and 4 positions. This compound is known for its unique structural properties and is used in various industrial and research applications.
Preparation Methods
1,2,4-Triisopropylbenzene can be synthesized through several methods. One common synthetic route involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
1,2,4-Triisopropylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of isopropylbenzene derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1,2,4-Triisopropylbenzene has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of aromatic hydrocarbons on biological systems.
Medicine: Although not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2,4-Triisopropylbenzene involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile or nucleophile, depending on the reaction conditions. The pathways involved include the formation of intermediate carbocations or carbanions, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
1,2,4-Triisopropylbenzene can be compared with other similar compounds such as:
1,3,5-Triisopropylbenzene: This isomer has the isopropyl groups at the 1, 3, and 5 positions, leading to different reactivity and physical properties.
1,2,3-Triisopropylbenzene: Another isomer with isopropyl groups at the 1, 2, and 3 positions, which also exhibits unique chemical behavior.
1,4-Diisopropylbenzene: With only two isopropyl groups, this compound shows different reactivity patterns compared to triisopropylbenzenes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications in various fields.
Properties
IUPAC Name |
1,2,4-tri(propan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-8-14(11(3)4)15(9-13)12(5)6/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGMANKDYBWNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061342 | |
Record name | 1,2,4-Triisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948-32-3 | |
Record name | 1,2,4-Tris(1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4-tris(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,4-Triisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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